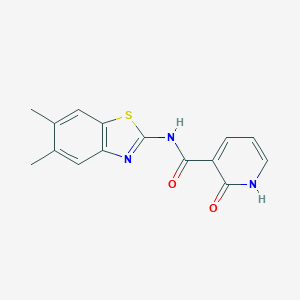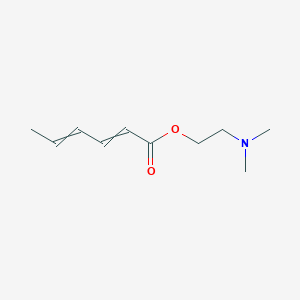
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first identified in 1998 as a potent inducer of tumor necrosis factor-alpha (TNF-α) in murine macrophages. Since then, DMXAA has been shown to have a broad range of anti-tumor effects, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The exact mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is not fully understood. However, it is known to activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other cytokines. This results in the activation of immune cells, leading to the destruction of tumor cells.
Efectos Bioquímicos Y Fisiológicos
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to have a number of biochemical and physiological effects. It induces the production of TNF-α in macrophages, leading to the destruction of tumor blood vessels and subsequent tumor cell death. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has also been shown to have direct cytotoxic effects on tumor cells, and to enhance the activity of other anti-cancer agents. Additionally, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to induce the production of type I interferons and other cytokines, leading to the activation of immune cells and subsequent tumor cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a broad range of tumor types, making it a promising candidate for cancer therapy. However, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has some limitations. It has been shown to have significant toxicity in some animal models, and its mechanism of action is not fully understood.
Direcciones Futuras
There are a number of future directions for research on N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide. One area of focus is the development of more potent and selective STING agonists, which could be used for cancer therapy. Another area of focus is the development of combination therapies that include N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, which could enhance its anti-tumor activity. Additionally, research is needed to better understand the mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, and to identify biomarkers that could be used to predict response to treatment.
Métodos De Síntesis
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be synthesized using a variety of methods, including the reaction of 5,6-dimethyl-2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate, followed by reaction with hydroxylamine hydrochloride and acetic anhydride. Another method involves the reaction of 5,6-dimethyl-2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate, followed by reaction with hydroxylamine hydrochloride and acetic anhydride.
Aplicaciones Científicas De Investigación
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis factor-alpha (TNF-α) production in macrophages, leading to the destruction of tumor blood vessels and subsequent tumor cell death. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has also been shown to have direct cytotoxic effects on tumor cells, and to enhance the activity of other anti-cancer agents.
Propiedades
Nombre del producto |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
|---|---|
Fórmula molecular |
C15H13N3O2S |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c1-8-6-11-12(7-9(8)2)21-15(17-11)18-14(20)10-4-3-5-16-13(10)19/h3-7H,1-2H3,(H,16,19)(H,17,18,20) |
Clave InChI |
RZEVQIPJXNMJPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CNC3=O |
SMILES canónico |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)





![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)